(Z)-6-methoxyhex-5-en-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-methoxyhex-5-en-3-yn-2-one is an organic compound characterized by its unique structure, which includes a methoxy group, a hexene chain, and a yne (triple bond) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-methoxyhex-5-en-3-yn-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the reaction of a suitable alkyne with a methoxy-substituted alkene under controlled conditions. The reaction may require the use of palladium or copper catalysts to facilitate the formation of the triple bond and ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-6-methoxyhex-5-en-3-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
(Z)-6-methoxyhex-5-en-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (Z)-6-methoxyhex-5-en-3-yn-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
(5Z)-7-Oxozeaenol: A compound with a similar structure but different functional groups, known for its inhibitory effects on certain kinases.
(3E,5Z,8S,10E)-8-Hydroxytrideca-3,5,10,12-tetraen-2-one: Another compound with a similar backbone but distinct functional groups and biological activities.
Eigenschaften
CAS-Nummer |
159015-76-6 |
---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(Z)-6-methoxyhex-5-en-3-yn-2-one |
InChI |
InChI=1S/C7H8O2/c1-7(8)5-3-4-6-9-2/h4,6H,1-2H3/b6-4- |
InChI-Schlüssel |
ARPPJMRFJJUJRO-XQRVVYSFSA-N |
SMILES |
CC(=O)C#CC=COC |
Isomerische SMILES |
CC(=O)C#C/C=C\OC |
Kanonische SMILES |
CC(=O)C#CC=COC |
Synonyme |
5-Hexen-3-yn-2-one, 6-methoxy-, (5Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.